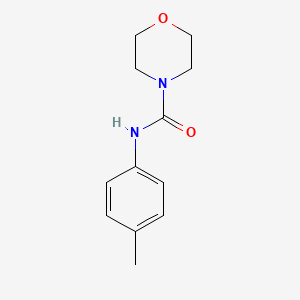

N-(4-methylphenyl)morpholine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSAAHFMPUDLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77280-34-3 | |

| Record name | 4-(N-(P-TOLYL)CARBAMOYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Methylphenyl Morpholine 4 Carboxamide

X-ray Crystallography

While specific crystallographic data for N-(4-methylphenyl)morpholine-4-carboxamide is not available, a detailed analysis of the crystal structure of the closely related compound, N-phenylmorpholine-4-carboxamide , provides significant insight into the expected solid-state conformation. nih.gov The crystal structure of N-phenylmorpholine-4-carboxamide was determined by single-crystal X-ray diffraction. nih.gov

The key structural features of N-phenylmorpholine-4-carboxamide reveal that the morpholine (B109124) ring adopts a stable chair conformation. nih.gov The urea-like moiety is nearly planar, and the phenyl ring is inclined with respect to this plane. nih.gov In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. nih.gov

Interactive Table: Crystallographic Data for the Analogue N-Phenylmorpholine-4-carboxamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0907 (10) |

| b (Å) | 15.754 (2) |

| c (Å) | 8.4529 (11) |

| β (°) | 104.205 (2) |

| Volume (ų) | 1044.5 (2) |

| Z | 4 |

Spectroscopic Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the p-tolyl and morpholine moieties. The aromatic protons of the p-tolyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the methyl group protons would be observed in the upfield region (around δ 2.3 ppm). The protons of the morpholine ring would likely appear as two multiplets in the range of δ 3.2-3.8 ppm, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. A broad singlet for the N-H proton of the carboxamide group would also be present.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxamide group is expected to resonate at a downfield chemical shift (around δ 155-160 ppm). The aromatic carbons of the p-tolyl group would show four distinct signals, with the ipso-carbons having characteristic chemical shifts. The carbon of the methyl group would appear at a high-field position (around δ 20-21 ppm). The two non-equivalent methylene carbons of the morpholine ring would be observed in the region of δ 40-70 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

N-H Stretch: A sharp absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the morpholine and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band in the region of 1630-1660 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the carboxamide group.

C-N Stretch and C-O-C Stretch: The fingerprint region (below 1500 cm⁻¹) would contain complex absorptions corresponding to C-N and C-O-C stretching and bending vibrations of the morpholine ring and the carboxamide linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₆N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z = 220. The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the p-tolyl isocyanate cation and the morpholine cation.

Advanced Structural Elucidation and Conformational Analysis

Conformational Analysis

The conformational flexibility of N-(4-methylphenyl)morpholine-4-carboxamide is primarily associated with the rotation around the N-aryl bond and the ring puckering of the morpholine (B109124) moiety. As established from the crystallographic data of its phenyl analogue, the morpholine ring predominantly exists in a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is not expected to exhibit any chiroptical activity, and this section is not applicable.

Reactivity Profiles and Mechanistic Organic Chemistry

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for N-(4-methylphenyl)morpholine-4-carboxamide are not extensively reported in publicly accessible literature. However, by examining related urea (B33335) and morpholine (B109124) derivatives, a qualitative and semi-quantitative understanding of its reactivity can be inferred. The central carbonyl group of the carboxamide is a key reactive site, susceptible to nucleophilic attack. The kinetics of such reactions are influenced by both steric and electronic factors.

The nitrogen atom of the morpholine ring is known to be less nucleophilic compared to that in pyrrolidine (B122466) or piperidine (B6355638) analogs, a phenomenon attributed to the electron-withdrawing inductive effect of the oxygen atom and a more pronounced pyramidal geometry of the nitrogen. frontiersin.org This reduced nucleophilicity would likely result in slower reaction rates for processes involving this nitrogen atom acting as a nucleophile.

Thermodynamically, the carboxamide bond is relatively stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. Cleavage of this bond, for instance through hydrolysis, typically requires energy input or catalysis.

Illustrative Kinetic Parameters for a Hypothetical Reaction

To conceptualize the reaction kinetics, one might consider the hydrolysis of the amide bond. The following table presents hypothetical kinetic data for such a process under different catalytic conditions, based on general observations for amide hydrolysis.

| Catalyst | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| None | Very Slow (e.g., 1 x 10⁻¹⁰) | High (e.g., 100-120) |

| Acid (H₃O⁺) | Moderate (e.g., 1 x 10⁻⁵) | Moderate (e.g., 70-85) |

| Base (OH⁻) | Moderate (e.g., 5 x 10⁻⁶) | Moderate (e.g., 65-80) |

| Enzyme | Fast (Varies with enzyme) | Low (Varies with enzyme) |

| Note: This table is for illustrative purposes and does not represent experimentally determined values for this compound. |

Identification of Key Reaction Pathways

The reactivity of this compound is characterized by several potential reaction pathways centered around its functional groups.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxamide is electrophilic and is the primary site for nucleophilic attack. This can lead to the cleavage of the amide bond. Strong nucleophiles, or catalysis by acid or base, can facilitate this reaction, leading to the formation of morpholine and a p-tolyl isocyanate or related derivatives. The general mechanism for amide hydrolysis involves the formation of a tetrahedral intermediate. researchgate.net

Reactions at the Morpholine Nitrogen: While the morpholine nitrogen is a relatively weak nucleophile, it can still participate in reactions such as N-alkylation or N-oxidation under appropriate conditions. For instance, reaction with strong alkylating agents could yield a quaternary ammonium (B1175870) salt.

Electrophilic Aromatic Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the methyl group.

Synthesis Pathways: The synthesis of this compound and related urea derivatives often involves the reaction of an isocyanate with an amine. nih.govnih.gov For instance, the reaction of 4-methylphenyl isocyanate with morpholine would yield the target compound. Another approach involves the use of phosgene (B1210022) or its derivatives as a carbonyl source to react sequentially with p-toluidine (B81030) and morpholine. nih.gov

Investigation of Electron Transfer and Radical Reactions

Hydrolysis and Degradation Pathways in vitro

The degradation of this compound in vitro is expected to primarily proceed via hydrolysis of the carboxamide bond and degradation of the morpholine ring.

Amide Hydrolysis: Under acidic or basic conditions, the central carboxamide linkage is susceptible to hydrolysis.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields morpholine, p-toluidine, and carbon dioxide.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters. researchgate.net The products are morpholine and the carbamate (B1207046) of p-toluidine, which can further decompose.

Morpholine Ring Degradation: The morpholine moiety itself can undergo degradation. Studies on the biodegradation of morpholine by microorganisms like Mycobacterium have shown that the degradation pathway often starts with the cleavage of a C-N bond. nih.govethz.ch This can lead to the formation of intermediates such as 2-(2-aminoethoxy)acetic acid, which is then further metabolized. nih.govethz.ch While this is a biological pathway, similar chemical principles could apply in certain in vitro oxidative environments.

Expected Degradation Products

| Degradation Pathway | Key Reagents/Conditions | Major Products |

| Acidic Hydrolysis | H₃O⁺, Heat | Morpholine, p-Toluidine, Carbon Dioxide |

| Basic Hydrolysis | OH⁻, Heat | Morpholine, p-Toluidine, Carbonate |

| Oxidative Degradation | Strong Oxidants | Various oxidized derivatives, potential ring-opened products |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net While specific DFT studies on N-(4-methylphenyl)morpholine-4-carboxamide are not extensively documented, the principles can be applied based on research on analogous structures, such as N-phenylmorpholine-4-carboxamide and other morpholine (B109124) derivatives. researchgate.netnih.gov DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group and the nitrogen atom of the morpholine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carboxamide moiety, particularly the carbonyl carbon, which would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Location | Implied Reactivity |

|---|---|---|

| HOMO | 4-methylphenyl ring, Morpholine Nitrogen | Nucleophilic / Susceptible to Electrophilic Attack |

| LUMO | Carboxamide group (C=O) | Electrophilic / Susceptible to Nucleophilic Attack |

| HOMO-LUMO Gap | - | Indicator of Kinetic Stability and Chemical Reactivity |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. wolfram.comnumberanalytics.com These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites. researchgate.netscispace.com

In an MEP map of this compound, the oxygen atom of the carbonyl group and the oxygen atom in the morpholine ring would exhibit regions of high negative electrostatic potential (typically colored red), indicating their role as hydrogen bond acceptors. The hydrogen atom attached to the amide nitrogen would show a region of positive electrostatic potential (colored blue), marking it as a hydrogen bond donor. The aromatic ring would display a region of relatively neutral or slightly negative potential, while the methyl group would contribute to a non-polar region.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis of this compound can be performed using molecular mechanics and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction in silico

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org Although no specific QSAR studies featuring this compound are currently published, its potential for such analysis is clear.

Should a series of analogues of this compound be synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, such as:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

A statistical model would then be built to correlate these descriptors with the observed biological activity, enabling the prediction of activity for new, unsynthesized compounds and guiding the design of more potent molecules. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in silico

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. semanticscholar.orgresearchgate.net This technique is fundamental in structure-based drug design. mdpi.com

This compound could be docked into the active site of a relevant biological target. For instance, if it were being investigated as a potential enzyme inhibitor, it would be docked into the enzyme's active site. The docking results would provide insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein. nih.gov

Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding pose over time and to calculate the binding free energy more accurately.

Table 2: Potential Molecular Docking Interactions for this compound

| Molecular Moiety | Potential Interaction with Protein |

|---|---|

| Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Amide Hydrogen | Hydrogen Bond Donor |

| 4-methylphenyl Ring | Hydrophobic & Pi-Stacking Interactions |

| Morpholine Ring | Hydrophobic & van der Waals Interactions |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. nih.gov

If this compound were identified as an active compound, a pharmacophore model could be generated based on its structure and binding mode. semanticscholar.org This model would consist of features like a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic/aromatic region (the 4-methylphenyl group).

This pharmacophore model could then be used as a query for virtual screening of large chemical databases to identify other, structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. mdpi.com This approach can significantly accelerate the discovery of new lead compounds.

Biological Activity and Molecular Mechanisms of Action in Vitro and in Silico Investigations

Target Identification and Engagement Studies in vitro

Comprehensive searches for in vitro target identification and engagement studies for N-(4-methylphenyl)morpholine-4-carboxamide did not yield specific data.

Enzyme Inhibition Assays and Kinetic Characterization

No published studies detailing enzyme inhibition assays or the kinetic characterization of this compound were found. Therefore, no data on its potential inhibitory effects on specific enzymes or the kinetics of such interactions can be provided.

Receptor Binding Profiling (e.g., D4 receptor antagonism)

There is no available information from receptor binding profiling studies for this compound, including any potential antagonistic activity at the D4 receptor or other receptors.

Ion Channel Modulation Studies

Information regarding the modulation of ion channels by this compound is not available in the public domain based on the conducted searches.

Cellular Pathway Perturbation Analysis in vitro

No data from in vitro cellular pathway perturbation analyses for this compound could be retrieved.

Signal Transduction Cascade Interrogation

There are no available studies that interrogate the effects of this compound on any signal transduction cascades within cells.

Cell-based Reporter Assays

No findings from cell-based reporter assays have been published that would indicate the modulation of specific cellular pathways or transcriptional activities by this compound.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological efficacy of carboxamide derivatives, including those with a morpholine (B109124) moiety, is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing these compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Positional Scanning and Substituent Effects on in vitro Potency and Selectivity

The potency and selectivity of morpholine-4-carboxamide (B177924) derivatives are highly dependent on the nature and position of substituents on the aromatic rings. Research on related quinoline-4-carboxamide series has shown that modifications to the aryl group can significantly impact activity. For instance, the replacement of a tolyl substituent with various primary and secondary amines can lower lipophilicity and improve aqueous solubility and metabolic stability. acs.org

The orientation of substituents is also critical. In one study, moving a methylmorpholine group from a para to a meta position on a phenyl ring resulted in a weakly active compound, highlighting the importance of substituent placement for biological activity. acs.org Similarly, for N-pyridyl-benzothiazine-carboxamides, a direct relationship has been observed between the analgesic and anti-inflammatory activity and the spatial arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com The presence of different electron-donating and withdrawing groups at various positions on the phenyl ring of related piperidine-4-carboxamide derivatives has been suggested to be a determinant of their potency as potential anticancer agents. nih.govnih.gov

Key findings from SAR studies on related carboxamides are summarized below:

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical factor that governs the biological activity of chiral compounds, influencing target binding, metabolic processes, and distribution. nih.gov For many classes of compounds, stereoisomers can exhibit vastly different potencies and pharmacokinetic profiles. nih.gov

While specific stereochemical studies on this compound are not detailed in the provided search results, the principles are well-established for related molecules. For example, in a study of 3-Br-acivicin isomers and their derivatives, only the compounds with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, possibly mediated by an amino acid transport system, is responsible for the enhanced biological activity of these specific isomers. nih.gov This underscores that for any chiral derivative of this compound, the specific spatial arrangement of atoms could be the primary driver for its efficacy and selectivity. nih.gov

Phenotypic Screening and Hit-to-Lead Identification (pre-clinical, in vitro screens)

The discovery of novel therapeutic agents often begins with broad screening campaigns to identify "hits"—compounds that show a desired biological activity. Phenotypic screening, which assesses the effect of compounds on cell or organismal physiology, is a powerful approach for finding molecules with novel mechanisms of action. acs.orgnih.gov The quinoline-4-carboxamide series, for example, was first identified through a phenotypic screen against the blood stage of Plasmodium falciparum. acs.org

Once a hit like this compound is identified, it enters the hit-to-lead (H2L) process. drugtargetreview.comoncodesign-services.com This crucial phase in drug discovery aims to optimize the initial hit into a "lead" compound with more drug-like properties. drugtargetreview.com The process involves synthesizing and testing analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and metabolic stability. drugtargetreview.comsophion.com

The primary goals of the hit-to-lead phase include:

Improving Potency: Enhancing the biological activity against the intended target.

Enhancing Selectivity: Reducing activity against off-targets to minimize potential side effects.

Optimizing Physicochemical Properties: Improving solubility and permeability to ensure the compound can reach its target in the body.

Increasing Metabolic Stability: Modifying the structure to prevent rapid breakdown by enzymes like Cytochrome P450 (CYP). drugtargetreview.com

This iterative process of designing, making, and testing (DMTA) new molecules helps to establish a clear structure-activity relationship and identify promising lead series for further development. oncodesign-services.com

Antimicrobial and Antifungal Activity Studies in vitro

The morpholine nucleus is a well-established pharmacophore known for its presence in compounds with antimicrobial and antifungal properties. nih.govresearchgate.net Derivatives of morpholine-4-carboxamide and related structures have been evaluated against a range of bacterial and fungal pathogens.

Studies on N-acyl-morpholine-4-carbothioamides have demonstrated significant activity against various bacterial and fungal strains. nih.gov For instance, certain derivatives were highly active against Staphylococcus aureus and the fungus Fusarium solani. nih.gov While 4-(Phenylsulfonyl) morpholine itself showed a high Minimum Inhibitory Concentration (MIC) (≥1024 μg/mL) against several microorganisms, it demonstrated a significant modulating activity, reducing the MIC of aminoglycoside antibiotics like amikacin (B45834) against multi-resistant strains of Pseudomonas aeruginosa. nih.gov

Similarly, various pyrazole-4-carboxamide derivatives have shown good in vitro antifungal activity against phytopathogenic fungi such as Sclerotinia sclerotiorum. nih.gov Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate to good inhibition against Gibberella zeae. mdpi.com

The table below summarizes the in vitro antifungal activity of selected related carboxamide compounds against various phytopathogenic fungi.

Anti-angiogenic Activity and DNA Cleavage Studies in vitro

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. waocp.orgmdpi.com Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Certain complex derivatives containing structural elements related to this compound have been investigated for these properties.

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit angiogenesis in vivo using the chick chorioallantoic membrane (CAM) assay. nih.govnih.gov Several of these compounds efficiently blocked the formation of blood vessels. nih.govnih.gov Another study using a rat aorta ring assay found that a different carbothioamide derivative showed significant, dose-dependent inhibition of blood vessel growth, with an IC50 value of 56.9 µg/mL. waocp.orgnih.gov

In addition to anti-angiogenic effects, the ability of these compounds to interact with and cleave DNA has been explored. DNA cleavage studies, typically performed by incubating the compound with plasmid or calf thymus DNA followed by agarose (B213101) gel electrophoresis, can indicate cytotoxic potential. nih.govresearchgate.net The aforementioned piperidine-4-carboxamide derivatives were shown to exhibit DNA cleavage abilities, suggesting they may act as anticancer agents through both anti-angiogenic and direct cytotoxic mechanisms. nih.govnih.gov The presence of certain substituents on the phenyl ring was found to be important for both the anti-angiogenic and DNA cleavage activities of these complex molecules. nih.gov

Advanced Analytical Method Development for N 4 Methylphenyl Morpholine 4 Carboxamide

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power, offering both separation and structural identification capabilities.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for modern bioanalysis. nih.gov It offers unparalleled sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices and for the structural elucidation of metabolites. nih.govsciex.com

For in vitro metabolite identification, N-(4-methylphenyl)morpholine-4-carboxamide would be incubated with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. sciex.commdpi.com Following incubation, the samples are analyzed by a high-resolution LC-MS/MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. sciex.commdpi.com The instrument acquires full-scan MS data to detect potential metabolites and MS/MS data to fragment the ions, providing structural information. nih.gov

Common metabolic pathways for a compound like this compound include Phase I reactions (oxidation) and Phase II reactions (conjugation). mdpi.com Expected biotransformations would include hydroxylation of the tolyl group or the morpholine (B109124) ring, followed by glucuronidation or sulfation of the newly introduced hydroxyl group. By comparing the mass spectra and retention times of the parent compound with the new signals appearing in the incubated samples, a comprehensive metabolic profile can be established. mdpi.commdpi.com

Table 2: Plausible in vitro Metabolites of this compound

| Proposed Metabolite (Code) | Biotransformation | Mass Shift (Da) | Expected Molecular Formula |

|---|---|---|---|

| M1 | Hydroxylation (on tolyl ring) | +16 | C₁₂H₁₆N₂O₃ |

| M2 | Hydroxylation (on morpholine ring) | +16 | C₁₂H₁₆N₂O₃ |

| M3 | Dihydroxylation | +32 | C₁₂H₁₆N₂O₄ |

| M4 | N-dealkylation (loss of tolyl group) | -91 | C₅H₁₀N₂O₂ |

| M5 | Glucuronide Conjugate of M1/M2 | +176 | C₁₈H₂₄N₂O₉ |

This table outlines hypothetical metabolites based on common metabolic pathways. Definitive identification requires comparison with authentic standards or advanced spectroscopic analysis like NMR.

While not suitable for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govresearchgate.net In the pharmaceutical manufacturing of this compound, its most relevant application is the detection and control of residual solvents. researchgate.net

Regulatory guidelines, such as those from the ICH, strictly limit the presence of residual solvents used in synthesis due to their potential toxicity. researchgate.net A headspace GC-MS (HS-GC-MS) method is typically employed for this purpose. In this method, the drug substance is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC-MS system. mdpi.com The GC column separates the various solvents, and the mass spectrometer provides positive identification based on their unique mass spectra and fragmentation patterns. nih.gov

Table 3: Illustrative GC-MS Method for Residual Solvent Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Headspace Sampler coupled to a GC-MS System | Standard for automated analysis of volatile compounds in solid or liquid samples. mdpi.com |

| Column | DB-5MS or similar (low-polarity phase), 30 m x 0.25 mm, 0.25 µm | Provides good separation for a wide range of common organic solvents. nih.gov |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas compatible with MS detection. |

| HS Temperature | 80 °C - 120 °C | Optimized to ensure volatilization of target solvents from the sample matrix. nih.gov |

| GC Oven Program | e.g., 40 °C (5 min), ramp at 10 °C/min to 240 °C (5 min) | Temperature program designed to separate solvents with different boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |

| MS Scan Range | m/z 35-350 | Covers the mass range of common industrial solvents. |

This table provides typical conditions for analyzing residual solvents like Toluene, Acetonitrile (B52724), or Dichloromethane (B109758) that might be used in the synthesis of the target compound.

Spectroscopic Methods for Quantitative Determination

Spectroscopic methods are instrumental in the quantitative analysis of pharmaceutical compounds due to their specificity, sensitivity, and non-destructive nature. For this compound, several spectroscopic techniques can be optimized for accurate quantification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely accessible and rapid technique for the quantification of compounds containing chromophores. This compound, with its substituted phenyl ring, is expected to exhibit significant UV absorbance. The development of a quantitative UV-Vis method would involve scanning the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to determine its wavelength of maximum absorbance (λmax). nih.gov A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the analyte in a sample solution can then be calculated using the Beer-Lambert law.

A hypothetical validation summary for a UV-Vis spectrophotometric method is presented below:

| Parameter | Result |

| λmax | 245 nm |

| Linearity Range | 2-20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Fluorescence Spectroscopy

Should the compound exhibit native fluorescence upon excitation with UV light, fluorescence spectroscopy can offer a highly sensitive and selective alternative for quantification. The method development would involve determining the optimal excitation and emission wavelengths. Similar to UV-Vis spectrophotometry, a calibration curve would be generated by plotting fluorescence intensity against the concentration of standard solutions. This technique is particularly advantageous for analyzing samples with complex matrices where background interference might be an issue for other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a chemically identical calibration standard. tubitak.gov.tr The quantification is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. biomedres.us For this compound, specific proton (¹H) signals, for instance, from the methyl group on the phenyl ring or the methylene (B1212753) protons of the morpholine ring, can be integrated and compared to the integral of a certified internal standard of known concentration. acs.orgchromatographyonline.com This allows for the determination of the purity of the substance or its concentration in a solution. researchgate.net

Impurity Profiling and Stability Indicating Methods

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time. The development of such a method is crucial for understanding the degradation pathways and ensuring the safety and shelf-life of a pharmaceutical product.

Forced Degradation Studies

To develop a stability-indicating method, the drug substance is subjected to forced degradation or stress testing under various conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

Base Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

Thermal Degradation: Heating the solid drug substance at a high temperature.

Photodegradation: Exposing the drug substance to UV and visible light.

The goal of forced degradation is to generate degradation products to an extent of about 5-20%. tubitak.gov.tr This allows for the demonstration of the analytical method's ability to separate the main compound from its potential degradation products.

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling and as a stability-indicating method due to its high resolution and sensitivity. The development of a stability-indicating HPLC method for this compound would involve:

Column and Mobile Phase Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice. tubitak.gov.tr The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). acs.org

Method Optimization: The mobile phase composition, pH, gradient elution program, flow rate, and column temperature are optimized to achieve adequate separation between the parent compound and all its degradation products.

Detection: A photodiode array (PDA) detector is often used as it can provide spectral information about the separated peaks, which aids in peak identification and purity assessment.

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. tubitak.gov.tr

A hypothetical summary of a forced degradation study for this compound is presented in the table below.

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 15.2% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | 18.5% | 3 |

| Oxidative | 3% H₂O₂ | 12 hours at RT | 12.8% | 2 |

| Thermal | 80°C | 48 hours | 8.5% | 1 |

| Photolytic | UV/Vis light | 7 days | 10.1% | 1 |

The separation of the parent compound from these degradation products would be achieved using the developed HPLC method. For the structural elucidation of the significant degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR would be employed.

Environmental Fate and Degradation Pathways Mechanistic Aspects

Photodegradation Mechanisms and Kinetics

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For N-(4-methylphenyl)morpholine-4-carboxamide, photodegradation can be initiated by the absorption of ultraviolet (UV) radiation present in sunlight, leading to the cleavage of its weakest chemical bonds.

The primary photochemical processes anticipated for this molecule involve the N-aryl carboxamide moiety. The absorption of photons can excite the molecule to a higher energy state, potentially leading to the homolytic cleavage (homolysis) of the amide C-N bond. This would generate a 4-methylphenylaminyl radical and a morpholine-4-carbonyl radical.

An alternative pathway involves the photooxidation of the amide. The kinetics of such reactions are influenced by the quantum yield, which is the number of molecules undergoing a specific reaction per photon absorbed. While the specific quantum yield for this compound is not documented, studies on analogous N-aryl acetamides can provide insight. For instance, the triplet state quantum yield (ΦT) for 2-(1-naphthyl)acetamide in water has been determined to be 0.424, indicating that a significant fraction of absorbed photons can lead to a reactive triplet state capable of further reactions. scispace.com

The morpholine (B109124) ring itself can undergo photocatalytic degradation, particularly in the presence of semiconductor particles like titanium dioxide (TiO2) in aqueous suspensions. scispace.com This process typically involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the morpholine ring, leading to the formation of hydroxylated and oxo derivatives as intermediates. scispace.com

| Process | Anticipated Mechanism | Potential Intermediates | Influencing Factors |

| Direct Photolysis | Homolytic cleavage of the amide C-N bond upon UV absorption. | 4-methylphenylaminyl radical, morpholine-4-carbonyl radical. | Wavelength and intensity of light, presence of photosensitizers. |

| Indirect Photolysis | Reaction with photochemically generated reactive species like •OH. | Hydroxylated derivatives of the phenyl and morpholine rings. | Concentration of dissolved organic matter and nitrate in water. |

| Photocatalysis (e.g., with TiO2) | Oxidation by hydroxyl radicals generated on the catalyst surface. | Hydroxy and oxo derivatives of morpholine, ring-opened aliphatic compounds. scispace.com | Presence of semiconductor particles, pH, oxygen concentration. |

This table presents potential photodegradation pathways and is based on data from structurally similar compounds.

Biotransformation Pathways by Microorganisms in vitro

Biotransformation by microorganisms is a critical pathway for the degradation of organic compounds in soil and water. The breakdown of this compound would likely proceed through the enzymatic attack on its morpholine and N-aryl carboxamide components.

The microbial degradation of the morpholine ring is well-documented, with various bacterial strains, particularly of the genus Mycobacterium, capable of utilizing it as a sole source of carbon and nitrogen. viu.camdpi.com The primary mechanism involves an initial enzymatic cleavage of one of the C-N bonds within the morpholine ring. viu.canih.gov This reaction is often catalyzed by a monooxygenase or a cytochrome P-450 enzyme, incorporating an oxygen atom and leading to ring opening. viu.ca

A common metabolic pathway proceeds through the formation of 2-(2-aminoethoxy)acetate, which is further broken down to glycolate and eventually mineralized, with the nitrogen being released as ammonia. viu.canih.gov

The N-aryl carboxamide moiety is also susceptible to microbial action, primarily through enzymatic hydrolysis of the amide bond by amidase or acylase enzymes. This would cleave the molecule into 4-methylaniline (p-toluidine) and morpholine-4-carboxylic acid. Subsequently, these intermediates would undergo further degradation. 4-methylaniline would likely be degraded through pathways involving hydroxylation of the aromatic ring and subsequent ring cleavage.

| Microorganism Genus | Target Moiety | Key Enzymatic Step | Primary Metabolites | Reference |

| Mycobacterium | Morpholine Ring | C-N bond cleavage via monooxygenase/cytochrome P-450. viu.ca | 2-(2-aminoethoxy)acetate, Glycolate, Ammonia. viu.canih.gov | nih.gov, viu.ca |

| Various Bacteria/Fungi | N-Aryl Carboxamide | Amidase/Acylase-mediated hydrolysis of the C-N amide bond. | 4-methylaniline, Morpholine-4-carboxylic acid. | Inferred |

This table summarizes known and inferred biotransformation pathways based on studies of morpholine and amide-containing compounds.

Microbial degradation rates for amides have been shown to vary significantly depending on the specific structure of the compound and the microbial population present. Second-order rate constants for the microbial transformation of various amides in natural pond water have been found to range over several orders of magnitude, from 2.0 x 10⁻¹⁴ to 1.1 x 10⁻⁹ liters per organism per hour. nih.gov

Chemical Stability under Environmental Conditions (e.g., pH, Temperature)

The abiotic degradation of this compound in the absence of light and significant microbial activity is primarily dictated by its hydrolytic stability. This stability is dependent on environmental factors such as pH and temperature.

The morpholine ring is generally chemically stable and resistant to degradation under typical environmental conditions. science.gov Its stability is a reason for its use as a corrosion inhibitor in high-temperature and pressure steam systems. nih.govstanford.edu

k_hyd = k_A[H⁺] + k_N + k_B[OH⁻]

Under neutral pH conditions, the hydrolysis of amides is generally a very slow process. However, the rate increases significantly under acidic or alkaline conditions. researchgate.net For example, studies on the hydrolysis of N-substituted amides in high-temperature water show a strong pH dependence, with rapid increases in conversion with added acid or base. researchgate.net

Temperature also plays a crucial role. The rate of hydrolysis reactions typically increases with temperature, following the Arrhenius equation. For many organic compounds, hydrolysis rates can increase by a factor of 2.5 to 3.9 for every 10 °C rise in temperature. mdpi.com Activation energies for base-catalyzed, acid-catalyzed, and neutral hydrolysis of amide bonds have been estimated to be approximately 21, 31, and 99 kJ/mol, respectively, indicating a higher temperature sensitivity for the neutral hydrolysis pathway. researchgate.net

| Condition | Stability of Morpholine Ring | Stability of Carboxamide Linkage | Expected Outcome |

| Neutral pH (e.g., pH 7) | High | Relatively high, slow hydrolysis. | The compound is expected to be persistent, with slow hydrolysis of the amide bond over time. |

| Acidic pH (e.g., pH < 5) | High | Increased rate of acid-catalyzed hydrolysis. | Accelerated degradation via cleavage of the amide bond to 4-methylaniline and morpholine-4-carboxylic acid. |

| Alkaline pH (e.g., pH > 9) | High | Increased rate of base-catalyzed hydrolysis. | Accelerated degradation via cleavage of the amide bond to 4-methylaniline and morpholine-4-carboxylic acid. |

| Elevated Temperature | High | Increased rate of hydrolysis across all pH ranges. | Significantly reduced persistence, with temperature accelerating the primary degradation pathway of hydrolysis. |

This table outlines the expected chemical stability based on general principles of amide and morpholine chemistry.

Intellectual Property Landscape and Patent Analysis Academic Research Perspective

Review of Patents Pertaining to N-(4-methylphenyl)morpholine-4-carboxamide and its Derivatives

An extensive review of the patent landscape reveals a limited number of patents explicitly claiming the compound this compound. However, the core structure, which combines a morpholine (B109124) ring with an N-aryl carboxamide, is a recurring motif in numerous patents for compounds with a wide range of therapeutic applications. These patents often claim a broad genus of compounds, which may conceptually include this compound, even if not explicitly synthesized or exemplified.

The intellectual property surrounding morpholine derivatives is vast, with patents covering their use as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators, among other applications. For instance, patents for selectively substituted quinoline (B57606) compounds for the treatment of systemic lupus erythematosus and lupus nephritis include derivatives with a morpholine-2-carboxamide (B182236) moiety. googleapis.com

A notable patent in a related area is US10508107B2, which describes morpholine derivatives with affinity for trace amine associated receptors (TAARs), particularly TAAR1. google.com While the exemplified compounds in this patent are more complex pyrazole (B372694) carboxamides, they share the N-phenyl-morpholine structural element, suggesting the potential for similar biological activity. The patent claims these compounds are useful for treating depression, anxiety, schizophrenia, Parkinson's disease, and metabolic disorders like obesity and diabetes. google.com

The following table summarizes key patent information for structurally related compounds, providing insight into the potential intellectual property landscape for this compound.

| Patent Number | Title | Key Claimed Scaffolds | Potential Therapeutic Areas |

| US10508107B2 | Morpholine derivative | 5-ethyl-4-methyl-N-[4-[(2S) morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | Depression, anxiety, schizophrenia, Parkinson's disease, metabolic disorders |

| EP3995495A1 | Selectively substituted quinoline compounds | (2R,6R)-4-(8-cyanoquinolin-5-yl)-6-methyl-N-(pyridin-3-yl)morpholine-2-carboxamide | Systemic lupus erythematosus (SLE), lupus nephritis |

| US6218390B1 | Morpholinone and morpholine derivatives and uses thereof | 3-(3,4-difluoro-phenyl)-5-oxo-morpholine-4-carboxylic acid-{3-[4-(4-fluoro-2-methyl)phenyl piperidin-1-yl]-propyl}-amide | Benign prostatic hyperplasia, urinary tract disorders |

Analysis of Synthetic Routes Claimed in Patents

While patents specifically detailing the synthesis of this compound are not readily found, the synthetic methodologies claimed in patents for analogous N-aryl morpholine carboxamides provide a clear blueprint for its preparation. A common and straightforward approach involves the reaction of a substituted phenyl isocyanate with morpholine.

A general synthetic scheme, as inferred from related patents and chemical literature, would proceed as follows:

Scheme 1: Synthesis of this compound

This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The addition of a tertiary amine base, like triethylamine, can be used to facilitate the reaction.

Patents for more complex morpholine derivatives often describe multi-step syntheses. For example, in US10508107B2, the synthesis of a pyrazole carboxamide derivative involves the coupling of a pyrazole carboxylic acid with a substituted aminophenyl-morpholine. google.com This amide bond formation is achieved using standard peptide coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as N-methylmorpholine. google.com

Another relevant patent, WO2009082884A1, describes general methods for preparing N-substituted morpholine compounds through the reaction of morpholine with various halogenated hydrocarbons in the presence of an alkalizing agent. google.com This highlights the versatility of the morpholine nitrogen for substitution, which is a key step in the synthesis of many patented derivatives.

The table below outlines common synthetic strategies for the formation of the N-aryl carboxamide linkage found in this compound and its derivatives, as described in the patent literature.

| Reaction Type | Reactants | Reagents/Conditions | Patent Example (for related compounds) |

| Isocyanate Addition | 4-methylphenyl isocyanate, morpholine | Aprotic solvent (e.g., CH2Cl2), room temperature | General method described in chemical literature for similar compounds |

| Amide Coupling | Carboxylic acid (e.g., a substituted pyrazole carboxylic acid), amine (e.g., a substituted aminophenyl-morpholine) | Coupling agent (e.g., TBTU), base (e.g., N-methylmorpholine), THF, 50-60°C | US10508107B2 google.com |

| N-Alkylation/Arylation | Morpholine, halogenated hydrocarbon/aryl halide | Base (e.g., NaH, K2CO3), solvent (e.g., DMF, acetone) | WO2009082884A1 google.com |

Examination of Patented Biological Applications as Research Tools or Lead Compounds

The patented biological applications for compounds structurally related to this compound are diverse, suggesting that this compound could serve as a valuable research tool or a lead compound for various therapeutic targets.

As previously mentioned, patent US10508107B2 highlights the potential for morpholine derivatives to act as ligands for trace amine associated receptors (TAARs). google.com This class of receptors is implicated in a range of neurological and metabolic disorders. Therefore, this compound could be investigated as a modulator of TAAR activity, potentially leading to the development of novel treatments for conditions such as depression, schizophrenia, and obesity. google.com

The presence of the morpholine moiety in compounds patented as kinase inhibitors also points to a potential application in oncology. For example, a study on morpholine-acetamide derivatives identified them as potent anti-tumor agents, acting as carbonic anhydrase and HIF-1α inhibitors. nih.gov This suggests that this compound could be explored for its anticancer properties.

Furthermore, the morpholine scaffold is a common feature in drugs targeting the central nervous system. Its favorable physicochemical properties often contribute to improved pharmacokinetic profiles, including enhanced blood-brain barrier penetration. This makes this compound an interesting candidate for screening in assays related to neurological and psychiatric disorders.

The following table summarizes the patented biological applications of structurally similar compounds, which could be extrapolated to this compound for research purposes.

| Therapeutic Area | Biological Target/Mechanism of Action | Patented Compound Class | Potential Research Application for this compound |

| CNS Disorders | Trace Amine Associated Receptor (TAAR1) Agonism | N-phenyl-morpholine derivatives | Screening for activity in models of depression, anxiety, and psychosis |

| Oncology | Kinase Inhibition, Carbonic Anhydrase Inhibition | Morpholine-acetamide derivatives | Investigation of anti-proliferative effects in cancer cell lines |

| Inflammatory Diseases | Toll-like Receptor (TLR) 7/8 Inhibition | Substituted quinoline-morpholine carboxamides | Evaluation in in-vitro and in-vivo models of inflammation and autoimmune diseases |

| Infectious Diseases | Inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2) | Quinoline-4-carboxamide derivatives | Screening for antimalarial activity |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govfnasjournals.com For N-(4-methylphenyl)morpholine-4-carboxamide, these technologies can be applied in several ways:

Predictive Modeling : ML algorithms can be trained on large datasets of existing molecules to predict the biological activity, physicochemical properties, and potential targets of novel derivatives. mdpi.commdpi.com By analyzing vast chemical spaces, AI can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. mdpi.com For instance, deep learning models like Graph Convolutional Networks (GCNs) and Recurrent Neural Networks (RNNs) can use molecular representations, such as SMILES, to generate new molecules with desired anticancer or other therapeutic properties. nih.govmdpi.com

De Novo Drug Design : Generative AI models, including Generative Adversarial Networks (GANs), can design entirely new molecules based on the morpholine (B109124) carboxamide scaffold that are optimized for specific biological targets. mdpi.com These models can learn the underlying rules of chemical structure and bioactivity to propose novel, synthesizable compounds. nih.gov

Target Identification : AI can analyze complex biological data from genomics and proteomics to identify and validate novel protein targets for which this compound derivatives might show high affinity and selectivity. fnasjournals.commdpi.com

The application of AI and ML promises to streamline the discovery pipeline, from hit identification to lead optimization, for this class of compounds. nih.gov

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Advancements in synthetic chemistry offer more efficient, sustainable, and safer ways to produce this compound and its analogues.

Flow Chemistry : Continuous flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. polimi.itunimi.it This technology is particularly suitable for reactions that are hazardous or difficult to scale up. polimi.it The synthesis of amides, a key step in producing the target compound, can be efficiently performed in a flow reactor, potentially increasing yield and purity while minimizing waste. thieme-connect.deacs.org

Photoredox Catalysis : This emerging field uses visible light to drive chemical reactions under mild conditions. acs.org Photoredox catalysis enables the formation of C-N bonds, which are central to the morpholine carboxamide structure, through novel radical-based mechanisms. polyu.edu.hk This approach can provide access to new chemical space and allow for the synthesis of complex derivatives that are difficult to obtain through traditional methods. acs.orgnih.gov Combining photoredox catalysis with other catalytic systems, such as nickel catalysis, can facilitate challenging cross-coupling reactions. nih.gov

The adoption of these modern synthetic techniques could lead to more efficient and diverse libraries of morpholine carboxamide derivatives for biological screening.

Mechanistic Investigations into Off-Target Interactions in vitro

While a compound may be designed for a specific biological target, understanding its interactions with other proteins ("off-targets") is crucial for predicting its broader biological effects. For this compound, future research should focus on:

Comprehensive Profiling : Utilizing techniques like chemical proteomics and affinity-based protein profiling to create a detailed map of the compound's interactions across the human proteome.

Computational Docking : Using computer simulations to predict potential binding interactions with a wide range of proteins, helping to identify likely off-targets for further experimental validation.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of this compound and evaluating how these changes affect both on-target and off-target activity. This can provide insights into the structural features responsible for unwanted interactions and guide the design of more selective compounds. nih.gov

A thorough understanding of off-target effects is essential for developing safer and more effective therapeutic agents based on this scaffold.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. This compound or a highly potent and selective analogue could be developed into such a tool. This would require:

Optimization for Potency and Selectivity : Further medicinal chemistry efforts to enhance the compound's affinity for its primary target while minimizing off-target interactions.

Characterization in Cellular and in vivo Models : Demonstrating that the compound engages its target in living systems and produces a measurable biological response that can be directly linked to target inhibition.

Development of a Control Compound : Synthesizing a structurally similar but biologically inactive molecule to serve as a negative control in experiments, helping to ensure that the observed effects are due to specific target engagement.

A well-characterized chemical probe based on this scaffold would be an invaluable tool for the broader scientific community to investigate the biology of its target protein.

Collaborative Research Opportunities in Academia and Industry

The multifaceted nature of modern drug discovery necessitates collaboration between academic institutions and pharmaceutical companies. For this compound, such partnerships could be highly beneficial:

Academia-led Basic Research : University labs can focus on fundamental research, such as elucidating novel biological mechanisms, exploring new synthetic routes, and identifying novel targets. acs.org

Industry-led Development : Pharmaceutical companies can contribute their expertise in large-scale synthesis, preclinical and clinical development, and navigating the regulatory landscape.

Shared Resources and Expertise : Collaborative projects can leverage the unique strengths of both sectors, such as academic innovation and industrial resources, to accelerate the translation of basic scientific discoveries into new medicines.

Open innovation models and public-private partnerships will be key to advancing the research and development of this compound and related compounds.

Q & A

Basic: What are the standard synthetic routes for N-(4-methylphenyl)morpholine-4-carboxamide, and how is its structural integrity confirmed?

Methodological Answer:

The synthesis typically involves sequential coupling of morpholine-4-carboxylic acid derivatives with 4-methylaniline. Key steps include amidation under carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF . Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments (e.g., aromatic protons at ~7.2 ppm for the 4-methylphenyl group).

- X-ray Crystallography : Using SHELX software for refinement to resolve bond lengths and angles, ensuring the morpholine ring adopts a chair conformation .

Basic: What preliminary biological screening methods are used to assess its neuropharmacological potential?

Methodological Answer:

Initial screening involves:

- Receptor Binding Assays : Radioligand displacement studies targeting dopamine (D₂) and serotonin (5-HT₂A) receptors to measure IC₅₀ values .

- In Vitro Functional Assays : cAMP modulation in transfected HEK293 cells to evaluate G protein-coupled receptor (GPCR) activity .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., cell type, ligand concentration). Strategies include:

- Meta-Analysis : Comparing datasets across studies using standardized units (e.g., Ki vs. IC₅₀) and adjusting for assay variability.

- Orthogonal Validation : Repeating experiments with alternative methods (e.g., surface plasmon resonance vs. radioligand binding) .

Advanced: What computational approaches predict its interaction with neurotransmitter receptors?

Methodological Answer:

- Molecular Docking : Using AutoDock Vina to model binding poses in GPCR active sites (e.g., dopamine D₂ receptor PDB: 6CM4).

- Molecular Dynamics (MD) Simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories with AMBER or GROMACS .

- QSAR Modeling : Corating structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to predict activity .

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

- Reaction Engineering : Use of microwave-assisted synthesis to reduce reaction time and byproducts.

- Catalyst Screening : Testing Pd/C or Ni catalysts for hydrogenation steps to enhance selectivity .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals.

- Data Refinement : SHELXL-2018 for handling weak diffraction data; hydrogen bonding networks (N–H⋯O) are critical for resolving chain packing .

Advanced: How does its bioactivity compare to structurally related morpholine derivatives?

Methodological Answer:

Comparative studies using:

- SAR Tables : Highlighting substituent effects (e.g., 4-methylphenyl vs. chlorophenyl groups on receptor selectivity) .

- Functional Group Swapping : Replacing morpholine with piperidine in analogs to assess impact on 5-HT₂A binding .

Advanced: What experimental and computational methods evaluate its metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound depletion.

- CYP450 Inhibition Screening : Fluorescence-based assays to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .

- In Silico ADMET Predictors : SwissADME or ADMETlab2.0 to estimate metabolic hotspots (e.g., morpholine ring oxidation) .

Advanced: How do reaction conditions influence regioselectivity in its derivatization?

Methodological Answer:

- Electrophilic Substitution : Nitration at the 4-methylphenyl group requires controlled HNO₃/H₂SO₄ ratios to avoid over-nitration.

- Nucleophilic Acyl Substitution : Morpholine ring modification via SN2 reactions with alkyl halides, optimized at low temperatures (−20°C) .

Advanced: What strategies validate its mechanism of action in complex biological systems?

Methodological Answer:

- Knockout Models : CRISPR-edited cell lines lacking target receptors (e.g., D₂ receptor) to confirm on-target effects.

- Bioluminescence Resonance Energy Transfer (BRET) : Real-time monitoring of GPCR activation in live cells .

- Transcriptomic Profiling : RNA-seq to identify downstream signaling pathways post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.